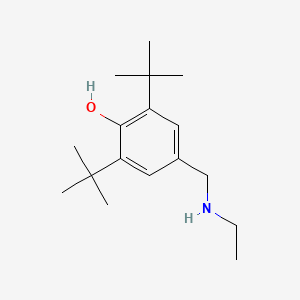

LY231617

説明

特性

CAS番号 |

93811-58-6 |

|---|---|

分子式 |

C17H29NO |

分子量 |

263.4 g/mol |

IUPAC名 |

2,6-ditert-butyl-4-(ethylaminomethyl)phenol |

InChI |

InChI=1S/C17H29NO/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7/h9-10,18-19H,8,11H2,1-7H3 |

InChIキー |

WQNYIWJBDGLKEB-UHFFFAOYSA-N |

正規SMILES |

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

外観 |

Solid powder |

他のCAS番号 |

93811-58-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

141545-89-3 (hydrochloride salt) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,6-bis(1,1-dimethylethyl)-4-(((1-ethyl)amino)methyl)phenol LY 231617 LY 231617, hydrochloride salt LY 231617, nitrate salt LY-231617 LY231617 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Neuroprotective Mechanism of Action of LY231617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of LY231617 in neuroprotection, with a focus on its role as a potent antioxidant. The information is compiled from key preclinical studies and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Antioxidant Properties

This compound, chemically identified as 2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride, exerts its neuroprotective effects primarily through its potent antioxidant activity.[1] In the context of cerebral ischemia, a key event leading to neuronal death is the excessive production of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] this compound has been shown to directly counteract these processes.

The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids. By neutralizing these free radicals, this compound helps to preserve the integrity of neuronal membranes and prevent the cascade of events that leads to apoptosis and necrosis. Specifically, studies have demonstrated its ability to inhibit iron-dependent lipid peroxidation in a dose-dependent manner.[1] This suggests that this compound can interfere with the Fenton reaction, a major source of hydroxyl radicals in biological systems.

The significant reduction of ischemia-induced neuronal damage by this compound underscores the critical role that reactive oxygen intermediates play in the pathophysiology of neuronal death following global ischemia and reperfusion.[1]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in several preclinical models of global cerebral ischemia. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Neuronal Damage in Rat Models of Global Cerebral Ischemia

| Animal Model | Treatment Protocol | Brain Region | Reduction in Neuronal Damage | Reference |

| Male Wistar Rats (Four-Vessel Occlusion) | Oral administration 30 minutes before ischemia | Striatal and Hippocampal CA1 | > 75% (p < 0.0001) | [1] |

| Male Wistar Rats (Four-Vessel Occlusion) | Intravenous administration 30 minutes after occlusion (Experiment 1) | Hippocampal and Striatal | ~50% (p < 0.03) | [1] |

| Male Wistar Rats (Four-Vessel Occlusion) | Intravenous administration 30 minutes after occlusion (Experiment 2) | Hippocampal and Striatal | ~41% (p < 0.02) | [1] |

| Rats (Four-Vessel Occlusion) | 20 mg/kg i.p. after onset of reperfusion | Hippocampal CA1 | Significantly attenuated | [2] |

Table 2: Effect of this compound on Functional Outcomes

| Animal Model | Treatment Protocol | Functional Outcome | Result | Reference |

| Rats (Four-Vessel Occlusion) | 20 mg/kg i.p. after onset of reperfusion | Spatial learning in Morris water maze | Reduced increase in escape latency and swim distance | [2] |

| Male Beagle Dogs (Global Cerebral Ischemia) | 10 mg/kg bolus 20 mins before ischemia and 5 mg/kg/hr during reperfusion | Somatosensory Evoked Potentials (SEP) Amplitude Recovery at 240 mins | 86% ± 12% vs. 49% ± 14% in controls (p < 0.05) | [3] |

Table 3: In Vitro Neuroprotective Effects of this compound

| Cell Culture Model | Insult | This compound Concentration | Effect | Reference |

| Primary Hippocampal Neuronal Cultures | 50 µM Hydrogen Peroxide | 5 µM | Antagonized the lethal effect (p < 0.05) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the experimental protocols used in key studies of this compound.

1. Four-Vessel Occlusion (4VO) Model in Rats

-

Objective: To induce global cerebral ischemia to study the neuroprotective effects of this compound.

-

Procedure:

-

Drug Administration:

-

Assessment:

2. Bilateral Carotid Occlusion in Gerbils

-

Objective: To evaluate the neuroprotective effects of this compound in a different model of global cerebral ischemia.

-

Animals: Gerbils.[4]

-

Procedure:

-

Bilateral carotid occlusion is performed for 5 minutes.

-

Sham-operated animals serve as controls.[4]

-

-

Drug Administration:

-

Assessment:

-

Histological: Neuronal death in the CA1 layer of the hippocampus is assessed 5 days after surgery.[4]

-

3. In Vitro Hydrogen Peroxide-Induced Neuronal Death

-

Objective: To assess the direct protective effect of this compound against oxidative stress in cultured neurons.

-

Cell Culture: Primary hippocampal neuronal cultures.[1]

-

Procedure:

-

Cultures are exposed to a 50 µM concentration of hydrogen peroxide for 15 minutes.

-

This compound is co-incubated with the hydrogen peroxide.[1]

-

-

Assessment: The viability of the neurons is measured to determine the extent of the lethal effect of hydrogen peroxide and the protective effect of this compound.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Proposed antioxidant mechanism of this compound in neuroprotection.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant this compound enhances electrophysiologic recovery after global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Antioxidant LY231617

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY231617 is a potent, synthetically derived antioxidant compound demonstrating significant neuroprotective properties in preclinical studies. Its chemical structure, 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride, contributes to its ability to mitigate neuronal damage induced by ischemic events. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to inform further research and development in the field of neuroprotection.

Chemical Structure and Properties

This compound is a phenolic compound characterized by two bulky tert-butyl groups ortho to the hydroxyl group and an ethylaminomethyl substituent para to the hydroxyl group. This sterically hindered phenol structure is crucial for its antioxidant activity.

Chemical Name: 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride Molecular Formula: C₁₇H₂₉NO·HCl[1] Molecular Weight: 299.88 g/mol CAS Number: 141545-89-3[1]

| Property | Value | Source |

| Purity | ≥98% (HPLC) | |

| Physical Appearance | White solid | |

| Solubility | Soluble in Ethanol and DMSO | |

| Storage | Store at -20°C | [1] |

Mechanism of Action: Antioxidant Neuroprotection

The primary mechanism of action of this compound is attributed to its potent antioxidant properties. It functions as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that are generated in excess during cerebral ischemia and reperfusion. The accumulation of ROS leads to oxidative stress, a key contributor to neuronal cell death. By reducing oxidative stress, this compound helps to preserve neuronal integrity and function.

The proposed signaling pathway for this compound's neuroprotective action involves the direct scavenging of ROS, thereby preventing downstream detrimental effects such as lipid peroxidation and apoptosis.

References

The Antioxidant LY231617: A Technical Guide to its Discovery, Mechanism, and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant compound LY231617, a hindered phenol derivative investigated for its potent neuroprotective effects. Developed by researchers at Eli Lilly and Company, this compound has demonstrated significant efficacy in preclinical models of cerebral ischemia and oxidative stress. This document details the history of its discovery, its mechanism of action in mitigating neuronal damage, and a summary of key experimental findings. Detailed experimental protocols for the primary assays used to characterize its activity are provided, along with a synthesis of quantitative data from pivotal studies. Furthermore, this guide presents visual representations of its proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

This compound, chemically identified as 2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride, emerged from research focused on developing novel antioxidant therapies for neurological disorders.[1] Key preclinical studies in the early to mid-1990s, conducted by scientists at Lilly Research Laboratories, established its potential as a neuroprotective agent.[1][2][3] These investigations primarily focused on its efficacy in models of global cerebral ischemia, a condition characterized by a widespread reduction of blood flow to the brain, leading to neuronal cell death.[1][3] The research was driven by the growing understanding of the critical role of reactive oxygen species (ROS) and lipid peroxidation in the pathophysiology of ischemic brain injury.[1]

Mechanism of Action

This compound is a potent, chain-breaking antioxidant belonging to the class of hindered phenols. Its primary mechanism of action involves the scavenging of free radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[1] The bulky tert-butyl groups flanking the phenolic hydroxyl group sterically hinder its reactivity, allowing it to effectively donate a hydrogen atom to quench free radicals without becoming a pro-oxidant itself.

The neuroprotective effects of this compound are attributed to two key actions:

-

Inhibition of Iron-Dependent Lipid Peroxidation: this compound effectively suppresses the cascade of lipid peroxidation that is often initiated by the presence of excess iron, a condition that can occur during ischemic events.[1]

-

Protection Against Hydrogen Peroxide-Induced Neuronal Death: The compound has been shown to directly counteract the cytotoxic effects of hydrogen peroxide, a major reactive oxygen species implicated in oxidative stress-induced neuronal apoptosis.[1]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Global Cerebral Ischemia (Four-Vessel Occlusion) [1]

| Treatment Group | Administration Route | Dosage | Timing of Administration | Reduction in Hippocampal CA1 Damage | Reduction in Striatal Damage |

| This compound | Oral | 30 mg/kg | 30 minutes before ischemia | >75% | >75% |

| This compound | Intravenous | 10 mg/kg bolus + 5 mg/kg/hr infusion | 30 minutes post-ischemia | ~50% | ~50% |

| This compound | Intraperitoneal | 20 mg/kg | After onset of reperfusion | Significant attenuation | Not reported |

Table 2: In Vitro Neuroprotection by this compound in Primary Hippocampal Neuronal Cultures [1]

| Toxin | Toxin Concentration | This compound Concentration | Outcome |

| Hydrogen Peroxide | 50 µM | 5 µM | Antagonized lethal effect |

Experimental Protocols

Four-Vessel Occlusion (4-VO) Rat Model of Global Cerebral Ischemia[1][3]

This in vivo model is used to induce transient global cerebral ischemia to study the resulting neuronal damage and the effects of neuroprotective agents.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Vessel Occlusion: The vertebral arteries are permanently occluded by electrocauterization. The common carotid arteries are then exposed and occluded for a defined period (e.g., 20-30 minutes) using clips to induce global forebrain ischemia.

-

Reperfusion: The carotid artery clips are removed to allow for the reperfusion of blood to the brain.

-

Drug Administration: this compound is administered via the desired route (oral, intravenous, or intraperitoneal) at specified times relative to the ischemic insult.

-

Histological Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with H&E or cresyl violet) to assess the extent of neuronal damage in specific brain regions like the hippocampus and striatum. Damage is typically scored on a scale (e.g., 0-3, with 3 being the most severe).

Hydrogen Peroxide-Induced Neuronal Death Assay[1]

This in vitro assay assesses the ability of a compound to protect neurons from oxidative stress-induced cell death.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rat brains and cultured in appropriate media.

-

Treatment: The cultured neurons are exposed to a specific concentration of hydrogen peroxide (e.g., 50 µM) for a defined duration (e.g., 15 minutes) in the presence or absence of this compound.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

Iron-Dependent Lipid Peroxidation Assay[1]

This assay measures the ability of a compound to inhibit the peroxidation of lipids in the presence of iron.

-

Tissue Preparation: Brain tissue homogenates or isolated membranes are prepared.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron salt (e.g., ferrous sulfate) and an oxidizing agent (e.g., ascorbate).

-

Incubation: The reaction mixture is incubated with and without this compound at a physiological temperature.

-

Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.

Visualizations

Proposed Signaling Pathway of this compound in Neuroprotection

Caption: Proposed mechanism of this compound in preventing ischemia-induced neuronal death.

Experimental Workflow for In Vivo Neuroprotection Study

References

- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

LY231617: A Potent Free Radical Scavenger for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological mechanism in a host of neurodegenerative diseases and ischemic events. The highly reactive nature of free radicals inflicts damage upon crucial cellular components, including lipids, proteins, and nucleic acids, ultimately leading to neuronal dysfunction and death. Consequently, the development of effective free radical scavengers presents a promising therapeutic strategy for mitigating neuronal injury. This technical guide provides a comprehensive overview of the antioxidant and neuroprotective properties of LY231617, a potent free radical scavenger, with a focus on its application in neuronal cells.

Quantitative Efficacy of this compound in Neuronal Protection

This compound has demonstrated significant efficacy in protecting neuronal cells from oxidative damage in various experimental models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Neuroprotective Effects of this compound in an In Vivo Model of Global Cerebral Ischemia

| Treatment Group | Hippocampal CA1 Damage Reduction (%) | Striatal Damage Reduction (%) | Reference |

| Oral administration | > 75% | > 75% | [1] |

| Intravenous administration (Experiment 1) | ~50% | ~50% | [1] |

| Intravenous administration (Experiment 2) | ~41% | ~41% | [1] |

Table 2: Protective Effects of this compound against Hydrogen Peroxide-Induced Toxicity in Primary Hippocampal Neuronal Cultures

| Treatment | Outcome | Reference |

| 5 µM this compound | Antagonized the lethal effect of hydrogen peroxide | [1] |

| This compound | Attenuated H2O2-mediated cellular degeneration | |

| This compound | Modest to no effects on cellular levels of glutathione |

Mechanism of Action: Free Radical Scavenging

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a free radical scavenger in neuronal cells.

Assessment of Neuroprotection in an In Vivo Model of Global Cerebral Ischemia

-

Model: Four-vessel occlusion model in rats.

-

Procedure:

-

Induce 30 minutes of global ischemia by occluding the four major arteries supplying the brain.

-

Administer this compound either orally 30 minutes before ischemia or intravenously 30 minutes after the onset of ischemia.

-

After a set period of reperfusion, sacrifice the animals and perfuse the brains.

-

Harvest the brains and process for histological analysis.

-

Stain brain sections (e.g., with hematoxylin and eosin) to visualize neuronal morphology.

-

Quantify neuronal damage in specific brain regions, such as the hippocampal CA1 layer and the striatum, using a graded scoring system (e.g., 0 for no damage to 3 for >90% cell loss).

-

-

Data Analysis: Compare the neuronal damage scores between the this compound-treated groups and the vehicle-treated control group.

Evaluation of Protection against Hydrogen Peroxide-Induced Toxicity in Primary Neuronal Cultures

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.

-

Procedure:

-

Plate primary hippocampal neurons in appropriate culture vessels.

-

Expose the neuronal cultures to a toxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Co-treat the cells with various concentrations of this compound.

-

After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay, LDH release assay).

-

-

Data Analysis: Compare the cell viability in this compound-treated wells to that in wells treated with H₂O₂ alone.

Measurement of Lipid Peroxidation

-

Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

-

Procedure:

-

Prepare brain homogenates or neuronal cell lysates.

-

Incubate the samples with a reagent containing thiobarbituric acid (TBA) under acidic conditions and high temperature.

-

MDA in the sample reacts with TBA to form a colored adduct.

-

Measure the absorbance of the resulting solution at a specific wavelength (typically 532 nm).

-

-

Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical, resulting in a color change from purple to yellow.

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark for a specified period.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are likely mediated through the modulation of intracellular signaling pathways that are sensitive to the cellular redox state. While direct evidence linking this compound to specific pathways like PI3K/Akt or Nrf2 in neurons is still emerging, its ability to counteract oxidative stress suggests a potential influence on these critical cell survival and antioxidant response pathways.

Caption: Proposed mechanism of this compound in neuronal cells.

Caption: General experimental workflow for assessing this compound.

Conclusion

This compound is a promising neuroprotective agent with a clear mechanism of action as a free radical scavenger. The quantitative data from preclinical studies robustly support its efficacy in mitigating neuronal damage induced by oxidative stress. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future research should focus on elucidating the specific signaling pathways modulated by this compound in neuronal cells to fully understand its neuroprotective effects and to identify potential biomarkers for its activity. This will be crucial for the translation of this promising compound into clinical applications for the treatment of neurodegenerative diseases and ischemic stroke.

References

Pharmacological Profile of LY231617 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY231617 hydrochloride is a potent antioxidant compound that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its primary mechanism of action involves the inhibition of oxidative stress-induced cellular damage, particularly through the attenuation of iron-dependent lipid peroxidation and protection against hydrogen peroxide-induced neuronal injury. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Introduction

Oxidative stress is a key pathological mechanism implicated in a variety of neurodegenerative diseases and acute neuronal injuries, including cerebral ischemia. Reactive oxygen species (ROS) can lead to widespread cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to nucleic acids. This compound hydrochloride has emerged as a promising neuroprotective agent due to its potent antioxidant properties. This document serves as a technical resource for researchers and drug development professionals, consolidating the available pharmacological data on this compound hydrochloride.

Mechanism of Action

The primary mechanism of action of this compound hydrochloride is its potent antioxidant activity.[1][2][3] It effectively mitigates the damaging effects of oxidative stress through two principal pathways:

-

Inhibition of Iron-Dependent Lipid Peroxidation: this compound hydrochloride inhibits lipid peroxidation in a dose-dependent manner.[4] This process, often initiated by ferrous iron, is a major contributor to cell membrane damage during oxidative stress.

-

Protection Against Hydrogen Peroxide-Induced Neuronal Death: The compound has been shown to protect primary hippocampal neuronal cultures from the lethal effects of hydrogen peroxide, a key reactive oxygen species.[4]

The cytoprotective effects of this compound are consistent with a membrane site of action, where it can directly counter the propagation of lipid-based radicals.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound hydrochloride from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound Hydrochloride

| Assay | Cell Type/System | Effective Concentration | Endpoint Measured | Reference |

| Hydrogen Peroxide-Induced Toxicity | Primary Hippocampal Neuronal Cultures | 5 µM | Antagonism of lethal effects | [4] |

| Iron-Dependent Lipid Peroxidation | Not Specified | Dose-dependent | Inhibition of lipid peroxidation | [4] |

Note: A specific IC50 value for the inhibition of iron-dependent lipid peroxidation is not currently available in the reviewed literature, though a dose-dependent relationship has been established.

Table 2: In Vivo Efficacy of this compound Hydrochloride in Cerebral Ischemia Models

| Animal Model | Administration Route | Dose | Treatment Regimen | Outcome | Reference |

| Rat (Four-Vessel Occlusion) | Oral | Not Specified | 30 minutes before ischemia | >75% reduction in striatal and hippocampal CA1 damage | [4] |

| Rat (Four-Vessel Occlusion) | Intravenous | Not Specified | Beginning 30 minutes after occlusion | ~41-50% reduction in hippocampal and striatal damage | [4] |

| Rat (Four-Vessel Occlusion) | Intraperitoneal | 20 mg/kg | After onset of reperfusion | Attenuation of neuronal damage in the CA1 sector of the hippocampus and reduced spatial learning deficits | [3] |

| Dog (Global Cerebral Ischemia) | Intravenous | 10 mg/kg bolus, 5 mg/kg/hr infusion | Bolus 20 minutes before ischemia, followed by infusion throughout reperfusion | Significant improvement in the recovery of somatosensory evoked potential (SEP) amplitude | [1] |

Experimental Protocols

In Vitro Assays

4.1.1 Hydrogen Peroxide-Induced Neuronal Death Assay

-

Cell Culture: Primary hippocampal neuronal cultures are prepared from embryonic rats and maintained in a suitable culture medium.

-

Treatment: Cultures are exposed to a neurotoxic concentration of hydrogen peroxide (e.g., 50 µM) for a defined period (e.g., 15 minutes) in the presence or absence of varying concentrations of this compound hydrochloride.[4]

-

Endpoint Assessment: Neuronal viability is assessed using standard methods such as lactate dehydrogenase (LDH) release assays, which measure membrane integrity, or by morphological assessment of cell death.

4.1.2 Iron-Dependent Lipid Peroxidation Assay

-

Principle: This assay measures the ability of a compound to inhibit the peroxidation of lipids initiated by the presence of iron (typically Fe²⁺).

-

General Procedure: A lipid-rich substrate (e.g., brain homogenates or liposomes) is incubated with a source of iron (e.g., ferrous sulfate) to induce lipid peroxidation. The extent of peroxidation is quantified by measuring the formation of byproducts such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), often using a thiobarbituric acid reactive substances (TBARS) assay. The assay is performed with and without the test compound (this compound hydrochloride) to determine its inhibitory effect.

In Vivo Models

4.2.1 Four-Vessel Occlusion (4-VO) Model in Rats

-

Objective: To induce global cerebral ischemia to evaluate the neuroprotective effects of a test compound.

-

Procedure:

-

Day 1: Vertebral Artery Cauterization: Under anesthesia, the vertebral arteries are exposed and permanently occluded via electrocauterization.

-

Day 2: Carotid Artery Occlusion: The following day, the common carotid arteries are bilaterally occluded for a specific duration (e.g., 20-30 minutes) using atraumatic clips to induce ischemia.[3][4]

-

Reperfusion: The clips are removed to allow for reperfusion.

-

-

Drug Administration: this compound hydrochloride can be administered at various time points relative to the ischemic insult (e.g., pre-ischemia, post-ischemia) and via different routes (e.g., oral, intravenous, intraperitoneal).[3][4]

-

Outcome Measures:

Visualizations

Signaling Pathway of Oxidative Stress and Neuroprotection by this compound

Caption: Neuroprotective mechanism of this compound hydrochloride against oxidative stress.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Experimental workflow for the four-vessel occlusion (4-VO) in vivo model.

Conclusion

This compound hydrochloride is a well-characterized antioxidant with demonstrated neuroprotective efficacy in preclinical models of cerebral ischemia. Its ability to inhibit iron-dependent lipid peroxidation and protect against hydrogen peroxide-induced neuronal death underscores its therapeutic potential for conditions associated with significant oxidative stress. Further research to elucidate a precise IC50 for its inhibition of lipid peroxidation and more detailed pharmacokinetic and pharmacodynamic studies would be beneficial for its continued development.

References

- 1. NOX2-derived hydrogen peroxide impedes the AMPK/Akt-mTOR signaling pathway contributing to cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of singlet oxygen via iron-dependent lipid peroxidation and its role in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

LY231617: A Technical Guide to its Protective Role Against Oxidative Stress-Induced Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant compound LY231617 and its protective effects against oxidative stress-induced cell death. Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases and ischemic injuries. This compound has demonstrated significant neuroprotective properties in both in vitro and in vivo models. This document collates available quantitative data, details experimental protocols for assessing its efficacy, and proposes potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antioxidant-based therapeutics.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage and apoptosis or necrosis. This process is implicated in the pathophysiology of numerous diseases, including stroke, Alzheimer's disease, and Parkinson's disease. This compound, chemically known as [2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride], is a potent antioxidant that has shown considerable promise in mitigating the detrimental effects of oxidative stress.[1][2] Studies have demonstrated its ability to protect neurons from damage induced by hydrogen peroxide (H₂O₂) and global ischemia.[1][2] This guide will synthesize the current understanding of this compound's neuroprotective capabilities.

Quantitative Data on the Protective Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in protecting against oxidative stress-induced cell death.

Table 1: In Vivo Neuroprotective Effects of this compound against Global Ischemia in Rats

| Administration Route | Dosage | Treatment Timing | Outcome Measure | Reduction in Neuronal Damage | Reference |

| Oral | Not Specified | 30 minutes before ischemia | Hippocampal and Striatal Damage | >75% | [1] |

| Intravenous | Not Specified | 30 minutes after ischemia onset | Hippocampal and Striatal Damage | ~50% (Experiment 1), ~41% (Experiment 2) | [1] |

Table 2: In Vitro Neuroprotective Effects of this compound against Hydrogen Peroxide (H₂O₂)-Induced Toxicity

| Cell Type | Oxidative Insult | This compound Concentration | Outcome Measure | Observation | Reference |

| Primary Hippocampal Neurons | 50 µM H₂O₂ for 15 minutes | 5 µM | Neuronal Death | Antagonized the lethal effect of H₂O₂ | [1] |

| Not Specified | 100 µM H₂O₂ | 5 µM | LDH Release and 8-isoprostane levels | Attenuated H₂O₂-mediated degeneration | [2] |

Table 3: Effect of this compound on Markers of Oxidative Stress

| Model System | Oxidative Insult | This compound Concentration | Marker | Effect | Reference |

| In vitro | Iron-dependent lipid peroxidation | Dose-related | Lipid Peroxidation | Inhibited in a dose-related fashion | [1] |

| In vitro | 100 µM H₂O₂ | 5 µM | 8-epiprostaglandin F2α (8-isoprostane) | Levels paralleled LDH release, suggesting attenuation | [2] |

| In vitro | 100 µM H₂O₂ | 5 µM | Total Glutathione | Modest to no effect | [2] |

Note: Comprehensive dose-response data for cell viability assays (e.g., MTT), LDH release, and direct ROS measurements are limited in the currently available literature. Further research is required to fully characterize the dose-dependent efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the protective effects of this compound.

In Vivo Model: Four-Vessel Occlusion (4-VO) in Rats

This model induces global cerebral ischemia to study neuroprotective agents.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Vertebral Artery Occlusion: The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.

-

Carotid Artery Occlusion: On the following day, the common carotid arteries are temporarily occluded with aneurysm clips for a specified duration (e.g., 30 minutes) to induce ischemia.

-

Reperfusion: The clips are removed to allow for reperfusion.

-

Drug Administration: this compound can be administered orally prior to ischemia or intravenously after the onset of reperfusion.

-

Neurological Assessment: Behavioral tests are conducted to assess neurological deficits.

-

Histological Analysis: After a set period (e.g., 7 days), brains are harvested, sectioned, and stained (e.g., with cresyl violet) to quantify neuronal damage in specific regions like the hippocampus (CA1 layer) and striatum.

In Vitro Model: Primary Hippocampal Neuronal Cultures

This model allows for the direct assessment of neuroprotective effects on neurons.

-

Cell Culture: Hippocampi are dissected from embryonic rat brains, and neurons are dissociated and plated on poly-L-lysine-coated culture dishes.

-

Cell Maintenance: Neurons are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.

-

Induction of Oxidative Stress: After a period of in vitro maturation (e.g., 7-10 days), oxidative stress is induced by exposing the cultures to a specific concentration of hydrogen peroxide (e.g., 50-100 µM) for a defined duration (e.g., 15 minutes to 24 hours).

-

This compound Treatment: this compound is added to the culture medium at various concentrations, either as a pretreatment before the oxidative insult or as a post-treatment.

-

Assessment of Cell Viability and Oxidative Stress: Various assays are performed to quantify the protective effects of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Preparation: Plate cells in a 96-well plate and treat with the oxidative stressor and/or this compound as described above.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Sample Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. Higher absorbance indicates greater LDH release and, therefore, higher cytotoxicity.

Measurement of Oxidative Stress Markers

This assay quantifies the level of MDA, a major product of lipid peroxidation.

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells.

-

TBA Reaction: Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of a colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the adduct at a wavelength of 532 nm.

8-isoprostane is a specific marker of lipid peroxidation. Its levels can be quantified using commercially available Enzyme Immunoassay (EIA) kits or by mass spectrometry.

-

Sample Preparation: Collect and process biological samples (e.g., plasma, tissue homogenates, or cell culture medium) according to the specific protocol of the chosen method. This may involve solid-phase extraction for purification.

-

Quantification: Follow the manufacturer's instructions for the EIA kit or the established protocol for mass spectrometry analysis to determine the concentration of 8-isoprostane.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by this compound have not been definitively elucidated in the available literature, its function as a potent antioxidant suggests the involvement of key cellular defense mechanisms against oxidative stress. The following diagrams illustrate plausible signaling pathways that may be activated by this compound to confer neuroprotection. These are proposed mechanisms and require further experimental validation.

References

LY231617: Targeting Oxidative Stress Pathways in Cerebral Ischemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal cell death and neurological deficits. A pivotal player in this pathological process is oxidative stress, stemming from the excessive production of reactive oxygen species (ROS). LY231617 (2,6-bis(1,1-dimethylethyl)-4-[[(1-ethyl)amino]methyl]phenol hydrochloride) has emerged as a promising neuroprotective agent, primarily functioning as a potent antioxidant.[1][2][3] This technical guide provides a comprehensive overview of the target pathways of this compound in cerebral ischemia, with a focus on its role in mitigating oxidative stress-induced neuronal injury.

Core Target Pathway: Attenuation of Oxidative Stress

The principal mechanism of action of this compound in the context of cerebral ischemia is its ability to counteract oxidative stress.[1] Ischemia and subsequent reperfusion lead to a surge in ROS, including hydrogen peroxide and free radicals, which overwhelm the brain's endogenous antioxidant defenses. This imbalance results in significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal death.

This compound intervenes in this pathway by:

-

Inhibiting Lipid Peroxidation: The compound has been shown to inhibit iron-dependent lipid peroxidation in a dose-dependent manner, a critical process that damages cell membranes and contributes to cell death.[1]

-

Scavenging Free Radicals: As an antioxidant, this compound directly scavenges reactive oxygen intermediates, thereby neutralizing their harmful effects on neuronal cells.[1]

-

Protecting Against ROS-Induced Cell Death: In vitro studies have demonstrated that this compound can antagonize the lethal effects of hydrogen peroxide on primary hippocampal neuronal cultures.[1]

The significant reduction in ischemia-induced neuronal damage observed in preclinical models suggests that the antioxidant properties of this compound are a key contributor to its neuroprotective effects.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of cerebral ischemia.

Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Global Cerebral Ischemia

| Treatment Group | Administration Route | Timing of Administration | Reduction in Striatal Damage | Reduction in Hippocampal CA1 Damage | Reference |

| This compound | Oral | 30 minutes before ischemia | > 75% (p < 0.0001) | > 75% (p < 0.0001) | [1] |

| This compound | Intravenous | 30 minutes after ischemia onset (Experiment 1) | ~50% (p < 0.03) | ~50% (p < 0.03) | [1] |

| This compound | Intravenous | 30 minutes after ischemia onset (Experiment 2) | ~41% (p < 0.02) | ~41% (p < 0.02) | [1] |

Table 2: In Vitro Neuroprotection and Antioxidant Activity of this compound

| Experimental Condition | This compound Concentration | Outcome | p-value | Reference |

| Hydrogen peroxide-induced neuronal death in primary hippocampal cultures | 5 µM | Antagonized lethal effect | < 0.05 | [1] |

| Iron-dependent lipid peroxidation | Dose-related | Inhibition | Not specified | [1] |

Table 3: Functional and Morphological Outcomes in a Rat Model of Global Ischemia

| Treatment Group | Outcome Measure | Result | Reference |

| This compound (20 mg/kg i.p.) post-reperfusion | Morris water maze (escape latency and swim distance) | Reduced ischemia-induced increase | [2] |

| This compound (20 mg/kg i.p.) post-reperfusion | Neuronal damage in hippocampal CA1 sector | Significantly attenuated | [2] |

Table 4: Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

| Treatment Group | Timing of Administration | Outcome | p-value | Reference |

| This compound (50 mg/kg p.o. or 30 mg/kg i.p.) | Pre- or post-occlusion | Significant neuroprotection | < 0.05 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Rat Four-Vessel Occlusion (4VO) Model of Global Cerebral Ischemia

-

Animal Model: Male Wistar rats were utilized.

-

Ischemia Induction: Global cerebral ischemia was induced by four-vessel occlusion for a duration of 20 or 30 minutes.[1][2]

-

Drug Administration:

-

Outcome Assessment:

Gerbil Model of Global Cerebral Ischemia

-

Animal Model: Gerbils were used for this study.

-

Ischemia Induction: Bilateral carotid artery occlusion was performed for 5 minutes.

-

Drug Administration: this compound (50 mg/kg p.o. or 30 mg/kg i.p.) was administered either 30 minutes before occlusion or immediately post-occlusion, followed by three additional doses at 4, 24, and 48 hours after the initial dose.[3]

-

Outcome Assessment: Neuronal death in the CA1 layer of the hippocampus was evaluated 5 days after the surgical procedure.[3]

In Vitro Hydrogen Peroxide-Induced Neuronal Death Assay

-

Cell Culture: Primary hippocampal neurons were cultured.

-

Induction of Cell Death: Cultures were exposed to 50 µM hydrogen peroxide for 15 minutes.

-

Treatment: this compound (5 µM) was added to the cultures during the hydrogen peroxide exposure.[1]

-

Outcome Assessment: The lethal effect of hydrogen peroxide was evaluated.[1]

Iron-Dependent Lipid Peroxidation Assay

-

The specific details of this assay were not provided in the abstract. However, it was noted that the inhibition of iron-dependent lipid peroxidation by this compound was dose-related.[1]

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in mitigating ischemia-induced neuronal injury.

Experimental Workflow Diagram

References

- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of LY231617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY231617, a potent, lipophilic antioxidant analogous to butylated hydroxytoluene (BHT), has demonstrated significant neuroprotective effects, particularly in models of cerebral ischemia. Its efficacy is intrinsically linked to its ability to penetrate cellular membranes and localize at sites of oxidative stress. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information based on its known physicochemical properties, the behavior of similar lipophilic antioxidants, and established methodologies in cellular biology. It outlines the presumed mechanisms of cellular entry, proposes detailed experimental protocols for future investigations, and discusses its mechanism of action in the context of cellular signaling pathways affected by oxidative stress.

Introduction

This compound is a synthetic antioxidant with a butylated phenol structure, designed to mitigate the damaging effects of reactive oxygen species (ROS) and lipid peroxidation in biological systems. Its lipophilic nature is a key determinant of its pharmacokinetic and pharmacodynamic properties, facilitating its passage across the blood-brain barrier and cellular membranes. Understanding the cellular uptake and subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This document serves as a technical resource for researchers, providing a theoretical framework and practical methodologies for studying the cellular pharmacology of this compound and related compounds.

Physicochemical Properties and Predicted Cellular Uptake

This compound is characterized as a highly lipophilic molecule. This property strongly suggests that its primary mechanism of cellular uptake is passive diffusion across the plasma membrane. In this process, the molecule dissolves in the lipid bilayer and moves down its concentration gradient into the cell without the requirement for cellular energy or specific transport proteins.

The general mechanism for passive diffusion of a lipophilic compound like this compound is as follows:

-

Partitioning into the Membrane: The compound partitions from the extracellular aqueous environment into the hydrophobic core of the plasma membrane.

-

Translocation: The compound diffuses across the lipid bilayer.

-

Efflux from the Membrane: The compound partitions from the inner leaflet of the membrane into the intracellular aqueous environment (cytosol).

Given its high lipophilicity, this compound is expected to readily associate with lipid-rich structures within the cell.

Quantitative Data: Tissue Distribution

| Tissue | Concentration (µg/g) | Species | Dosing Paradigm | Reference |

| Brain | ~45 | Rat | Not specified |

Note: This table summarizes the limited available quantitative data. Further research is required to determine uptake rates, intracellular concentrations, and subcellular localization percentages in various cell types.

Proposed Experimental Protocols

The following sections detail proposed methodologies for the comprehensive investigation of this compound's cellular uptake and distribution.

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the rate and extent of this compound uptake into cultured cells.

Materials:

-

Cultured cells (e.g., neuronal cell line like SH-SY5Y, or a relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow to near confluence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium.

-

Incubation: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Incubate the plate at 37°C for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to ensure complete cell lysis.

-

Quantification: Collect the cell lysates and analyze the intracellular concentration of this compound using a validated HPLC-MS/MS method.

-

Data Analysis: Normalize the intracellular concentration of this compound to the total protein content of the cell lysate. Plot the concentration over time to determine the uptake kinetics.

Subcellular Fractionation and Distribution Analysis

This protocol aims to determine the distribution of this compound among different cellular organelles.

Materials:

-

Cultured cells treated with this compound (as described in 4.1)

-

Subcellular fractionation kit (commercial kits are available for isolating nuclear, mitochondrial, and cytosolic fractions)

-

Dounce homogenizer

-

Centrifuge

-

HPLC-MS/MS system

-

Organelle-specific markers for validation (e.g., antibodies for Western blotting)

Protocol:

-

Cell Harvesting: After incubating cells with this compound for a specified time, wash them with ice-cold PBS and harvest them.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer to disrupt the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).

-

Fraction Collection: Carefully collect each fraction.

-

Quantification: Analyze the concentration of this compound in each fraction using HPLC-MS/MS.

-

Validation: Validate the purity of each fraction by performing Western blot analysis for organelle-specific marker proteins.

-

Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular amount to determine its subcellular distribution pattern.

Mandatory Visualizations

Logical Workflow for Investigating Cellular Uptake and Distribution

Caption: Experimental workflow for determining the cellular uptake and subcellular distribution of this compound.

Signaling Pathway: Antioxidant Mechanism of Action

As an analog of butylated hydroxytoluene (BHT), this compound is presumed to act as a free radical scavenger, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY231617

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LY231617, a potent antioxidant, in various in vivo models of cerebral ischemia. The protocols detailed below are synthesized from published research to guide the design and execution of preclinical studies evaluating the neuroprotective effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from in vivo studies investigating this compound in models of cerebral ischemia.

Table 1: this compound Dosage and Administration in Rodent Models of Cerebral Ischemia

| Animal Model | Administration Route | Dosage | Timing of Administration | Reference |

| Rat (Four-Vessel Occlusion) | Oral (p.o.) | - | 30 minutes before ischemia | [1] |

| Rat (Four-Vessel Occlusion) | Intravenous (i.v.) | - | Beginning 30 minutes after ischemia onset | [1] |

| Rat (Four-Vessel Occlusion) | Intraperitoneal (i.p.) | 20 mg/kg | After onset of reperfusion | [2] |

| Gerbil (Bilateral Carotid Occlusion) | Oral (p.o.) | 50 mg/kg | 30 minutes before occlusion or immediately post-occlusion, with subsequent doses at 4, 24, and 48 hours | [3] |

| Gerbil (Bilateral Carotid Occlusion) | Intraperitoneal (i.p.) | 30 mg/kg | 30 minutes before occlusion or immediately post-occlusion, with subsequent doses at 4, 24, and 48 hours | [3] |

Table 2: Efficacy of this compound in Rodent Models of Cerebral Ischemia

| Animal Model | Outcome Measure | Efficacy of this compound | Reference |

| Rat (Four-Vessel Occlusion) | Reduction in striatal and hippocampal CA1 damage | >75% reduction (oral, pre-ischemia); ~41-50% reduction (i.v., post-ischemia) | [1] |

| Rat (Four-Vessel Occlusion) | Attenuation of neuronal damage in the CA1 sector of the hippocampus | Significant attenuation | [2] |

| Gerbil (Bilateral Carotid Occlusion) | Neuroprotection against ischemia-induced brain damage | Significant neuroprotection (pre- and post-occlusion administration) | [3] |

Mechanism of Action: Antioxidant and Modulation of Cellular Stress Pathways

This compound is a phenolic antioxidant that exerts its neuroprotective effects primarily by scavenging reactive oxygen species (ROS) generated during cerebral ischemia and reperfusion. As a phenolic compound, it can donate a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and reducing oxidative damage to cellular components.

The mechanism of action for phenolic antioxidants like this compound is also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a bolstered cellular defense against oxidative damage.

Figure 1. Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

The following are detailed protocols for inducing cerebral ischemia in various animal models, as cited in studies involving this compound.

Preparation of this compound for In Vivo Administration

-

Note: Specific details on the vehicle and final concentration for this compound administration are not consistently reported in the available literature. The following is a general guideline for preparing a compound for intraperitoneal injection. Researchers should perform their own solubility and stability tests.

-

Vehicle Selection: Based on the physicochemical properties of this compound hydrochloride, a suitable vehicle would be sterile saline (0.9% NaCl) or a buffered solution such as phosphate-buffered saline (PBS). For oral administration, the compound may be suspended in a vehicle like 1% carboxymethyl cellulose.

-

Preparation of Stock Solution:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

In a sterile container, dissolve the powder in a small amount of the chosen vehicle. Sonication may be used to aid dissolution.

-

Once dissolved, bring the solution to the final desired stock concentration with the vehicle.

-

-

Final Dosing Solution:

-

Dilute the stock solution with the sterile vehicle to achieve the final concentration for injection.

-

The final volume for intraperitoneal injection in rats should not exceed 10 ml/kg.[4]

-

Ensure the solution is at room temperature before injection to minimize discomfort to the animal.

-

Four-Vessel Occlusion (4-VO) Model in Rats

This model induces global forebrain ischemia.

-

Animal Preparation:

-

Use male Wistar rats (or a similar strain) weighing approximately 250-300g.

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

-

Surgical Procedure (Day 1):

-

Place the anesthetized rat in a stereotaxic frame.

-

Make a dorsal midline incision on the neck to expose the cervical vertebrae.

-

Electrocauterize the vertebral arteries as they pass through the alar foramina of the first cervical vertebra.

-

Suture the incision.

-

-

Surgical Procedure (Day 2):

-

Re-anesthetize the rat.

-

Make a ventral midline incision in the neck to expose the common carotid arteries.

-

Carefully separate the carotid arteries from the vagus nerves.

-

Place loose ligatures around each common carotid artery.

-

-

Induction of Ischemia:

-

Reperfusion:

-

Release the ligatures to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils

This model is used to induce global cerebral ischemia.

-

Animal Preparation:

-

Use adult Mongolian gerbils.

-

Anesthetize the animal.

-

-

Surgical Procedure:

-

Make a ventral midline incision in the neck.

-

Isolate both common carotid arteries.

-

Place microvascular clips on both arteries to induce ischemia for a defined period (e.g., 5 minutes).[3]

-

-

Reperfusion:

-

Remove the clips to initiate reperfusion.

-

Suture the incision and monitor the animal during recovery.

-

Histological Assessment of Neuronal Damage

-

Tissue Preparation:

-

At a predetermined time point after ischemia (e.g., 5-7 days), deeply anesthetize the animal.

-

Perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brain and post-fix in the same fixative.

-

-

Sectioning and Staining:

-

Cryoprotect the brain in a sucrose solution.

-

Cut coronal sections of the brain (e.g., 20-40 µm thick) using a cryostat or vibratome.

-

Mount the sections on slides.

-

Stain the sections with a neuronal marker stain such as Hematoxylin and Eosin (H&E) or Cresyl Violet to visualize neuronal morphology.

-

-

Quantification of Neuronal Damage:

-

Examine specific brain regions of interest, such as the CA1 region of the hippocampus, under a microscope.

-

Quantify the extent of neuronal damage by counting the number of surviving neurons or by using a scoring system (e.g., 0 = no damage, 3 = >90% cell loss).[1]

-

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vivo model of cerebral ischemia.

Figure 2. General experimental workflow for in vivo studies with this compound.

References

- 1. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of the antioxidant this compound and NO synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for the Administration of LY231617 in Rat Stroke Models

These application notes provide detailed protocols for the administration of the antioxidant compound LY231617 to rats in experimental stroke models. The information is intended for researchers, scientists, and drug development professionals working in the field of stroke research.

Introduction

This compound is a potent antioxidant and free radical scavenger that has shown neuroprotective effects in various preclinical models of ischemic stroke. It is a derivative of butylated hydroxytoluene and is known to inhibit iron-dependent lipid peroxidation.[1][2] By mitigating oxidative stress, a key contributor to neuronal damage following cerebral ischemia, this compound has demonstrated the potential to reduce infarct volume and improve functional outcomes. This document outlines established protocols for the administration of this compound in rat models of stroke, summarizes key quantitative data from relevant studies, and provides visual diagrams of the experimental workflow and proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in rat stroke models.

Table 1: Efficacy of this compound in Different Rat Stroke Models

| Stroke Model | Administration Route | Dosage | Timing of Administration | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Retrograde Infusion of the Cerebral Vein (RICV) | 10 mg/kg over 2 hours | 5 hours post-MCAO | Significant improvement (50-91%) in ischemic brain damage; marked increase in local cerebral blood flow (>600%).[3][4] | [3][4] |

| Four-Vessel Occlusion (4VO) | Intravenous (IV) | Not specified, administered over time | 30 minutes post-occlusion | Reduction in hippocampal and striatal damage by ~41-50%.[1][2] | [1][2] |

| Four-Vessel Occlusion (4VO) | Oral | Not specified | 30 minutes pre-ischemia | Reduction in striatal and hippocampal CA1 damage by >75%.[1][2] | [1][2] |

| Four-Vessel Occlusion (4VO) | Intraperitoneal (IP) | 20 mg/kg | After onset of reperfusion | Significant attenuation of neuronal damage in the CA1 sector of the hippocampus and reduced deficits in spatial learning.[5] | [5] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model with Retrograde Infusion of the Cerebral Vein (RICV)

This protocol is based on the methodology described in studies investigating the efficacy of this compound administered via retrograde infusion.[3][4]

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)[3]

-

Weight: 250-300 g

Stroke Induction:

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[6]

This compound Administration:

-

Timing: Commence administration 5 hours after the induction of MCAO.[3][4]

-

Drug Preparation: Dissolve this compound in saline.

-

Route of Administration: Retrograde infusion into the cerebral vein (RICV).

-

Dosage and Infusion Rate: Administer a total dose of 10 mg/kg over a 2-hour period at an infusion rate of 86 microliters/min.[3][4]

Outcome Measures:

-

Histological Analysis: Assess ischemic brain damage using methods such as cresyl violet, Luxol fast blue, and triphenyl-tetrazolium chloride (TTC) staining.[3][4]

-

Cerebral Blood Flow: Measure local cerebral blood flow using techniques like [14C]-iodoantipyrine autoradiography.[3]

-

Blood-Brain Barrier Permeability: Evaluate the integrity of the blood-brain barrier.[3]

Four-Vessel Occlusion (4VO) Model with Intravenous or Oral Administration

This protocol is derived from studies evaluating the neuroprotective effects of this compound in a global cerebral ischemia model.[1][2]

Animal Model:

Stroke Induction:

-

Induce global cerebral ischemia using the four-vessel occlusion (4VO) method for a duration of 30 minutes.[1][2]

This compound Administration:

-

Intravenous (IV) Administration:

-

Oral Administration:

Outcome Measures:

-

Histological Analysis: Rate the damage to the hippocampal CA1 layer and striatum on a scale of 0-3 (0 = no damage, 3 = >90% cell loss).[1][2]

-

In Vitro Assays: Assess the ability of this compound to prevent hydrogen peroxide-induced neuronal death and inhibit iron-dependent lipid peroxidation in primary hippocampal neuronal cultures.[1][2]

Four-Vessel Occlusion (4VO) Model with Intraperitoneal Administration

This protocol is based on a study that assessed the impact of this compound on functional and morphological outcomes following global ischemia.[5]

Animal Model:

-

Species: Rat

-

Weight: Not specified

Stroke Induction:

-

Induce global ischemia via the four-vessel-occlusion (4VO) method for 20 minutes.[5]

This compound Administration:

-

Timing: Administer after the onset of reperfusion.[5]

-

Drug Preparation: Dissolve this compound in a suitable vehicle for intraperitoneal injection.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Dosage: 20 mg/kg.[5]

Outcome Measures:

-

Behavioral Testing: Evaluate spatial learning one week after surgery using the Morris water maze to assess escape latency and swim distance.[5]

-

Histological Analysis: Quantify neuronal damage in the CA1 sector of the hippocampus.[5]

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in ischemic stroke.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The antioxidant this compound reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of retrograde infusion with this compound in a rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cambridge.org [cambridge.org]

- 5. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Dosage of LY231617 for Neuroprotection in Gerbils: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of LY231617 as a neuroprotective agent in a gerbil model of transient global cerebral ischemia. It includes a summary of dosage information, detailed experimental protocols for reproducing key studies, and visualizations of the proposed mechanism of action and experimental workflow.

Data Presentation: Efficacy of this compound in Gerbils

The following table summarizes the key findings on the neuroprotective effects of this compound in the Mongolian gerbil model of transient global cerebral ischemia. While a full dose-response study is not available in the public literature, the following dosages have been demonstrated to provide significant neuroprotection.

| Dosage and Administration Route | Treatment Regimen | Outcome | Significance | Reference |

| 50 mg/kg, oral (p.o.) | Single dose 30 minutes prior to occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 | |

| 30 mg/kg, intraperitoneal (i.p.) | Single dose 30 minutes prior to occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 | |

| 30 mg/kg, intraperitoneal (i.p.) | Single dose immediately post-occlusion, followed by doses at 4, 24, and 48 hours post-occlusion. | Significant neuroprotection against ischemia-induced brain damage. | P < 0.05 |

Experimental Protocols

Induction of Transient Global Cerebral Ischemia in Gerbils

This protocol describes the bilateral common carotid artery occlusion (BCCAO) method to induce transient global cerebral ischemia in Mongolian gerbils.

Materials:

-

Male Mongolian gerbils (60-80 g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad and rectal thermometer

-

Surgical instruments (scissors, forceps, vessel clips)

-

Suture materials

Procedure:

-

Anesthetize the gerbil using an appropriate anesthetic agent. Maintain the body temperature at 37°C ± 0.5°C using a heating pad and monitor with a rectal thermometer throughout the surgical procedure.

-

Place the animal in a supine position and make a ventral midline cervical incision.

-

Carefully dissect the neck muscles to expose both common carotid arteries.

-

Occlude both common carotid arteries simultaneously using non-traumatic vessel clips for 5 minutes to induce global cerebral ischemia.

-

After the 5-minute occlusion period, remove the clips to allow reperfusion. Visually confirm the restoration of blood flow.

-

Suture the incision and allow the animal to recover from anesthesia on a heating pad.

-

Sham-operated control animals should undergo the same surgical procedure without the occlusion of the carotid arteries.

Administration of this compound

This protocol outlines the preparation and administration of this compound to gerbils.

Materials:

-

This compound

-

Vehicle for dissolution (e.g., sterile saline, appropriate solvent for oral or intraperitoneal administration)

-

Gavage needles (for oral administration)

-

Syringes and needles (for intraperitoneal injection)

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle to achieve the desired final concentration for administration (50 mg/kg for oral or 30 mg/kg for intraperitoneal).

-

Administration:

-

Oral (p.o.): Administer the 50 mg/kg dose of this compound solution using a gavage needle.

-

Intraperitoneal (i.p.): Inject the 30 mg/kg dose of this compound solution into the peritoneal cavity.

-

-

Timing of Administration:

-

Pre-treatment: Administer the first dose 30 minutes before the induction of ischemia.

-

Post-treatment: Administer the first dose immediately after the start of reperfusion.

-

-

Subsequent Doses: Administer subsequent doses at 4, 24, and 48 hours after the initial dose as required by the experimental design.

Histological Assessment of Neuroprotection

This protocol details the method for quantifying neuronal cell death in the CA1 region of the hippocampus, a vulnerable area in this ischemia model.

Materials:

-

Perfusion solutions (e.g., saline followed by 4% paraformaldehyde in phosphate-buffered saline)

-

Cryostat or microtome

-

Microscope slides

-

Staining reagents (e.g., Cresyl violet for Nissl staining)

-

Microscope with a camera and image analysis software

Procedure:

-

Tissue Collection: At a predetermined time point after ischemia (e.g., 5-7 days), deeply anesthetize the gerbil and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, cryoprotect the brain in a sucrose solution. Section the brain coronally (e.g., 30 µm thickness) through the hippocampus using a cryostat or microtome.

-

Nissl Staining: Mount the brain sections on microscope slides and perform Cresyl violet staining to visualize the neuronal cell bodies (Nissl substance).

-

Quantification of Neuronal Death:

-

Capture images of the CA1 region of the hippocampus from both hemispheres under a light microscope.

-

Count the number of viable neurons in a defined area of the CA1 pyramidal cell layer. Viable neurons are typically characterized by a round, palely stained nucleus and visible Nissl substance. Damaged neurons often appear shrunken with pyknotic nuclei.

-

Express the data as the number of surviving neurons per unit length (e.g., per mm) of the CA1 region.

-

Compare the neuronal counts between the vehicle-treated ischemic group and the this compound-treated groups to determine the extent of neuroprotection.

-

Visualizations

Caption: Proposed antioxidant signaling pathway of this compound.

Caption: Experimental workflow for assessing this compound neuroprotection.

Preparing LY231617 Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of LY231617 solutions for use in cell culture experiments. This compound is a potent antioxidant and neuroprotective agent. Accurate and consistent preparation of this compound is critical for obtaining reliable and reproducible experimental results. These guidelines cover the chemical properties, solubility, and detailed procedures for creating stock and working solutions of this compound. Additionally, a proposed signaling pathway for its antioxidant activity and an experimental workflow are visualized to aid in experimental design and execution.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₉NO·HCl | [1] |

| Molecular Weight | 299.88 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

Note: For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap. This compound should be stored at -20°C for long-term stability.[1]

Solubility

Table 2: Recommended Solvents for Cell Culture Applications

| Solvent | Recommended Use | Notes |

| DMSO (Dimethyl Sulfoxide) | Preparation of high-concentration stock solutions. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity. |

| Ethanol | Alternative solvent for stock solution preparation. | Similar to DMSO, the final concentration in the cell culture medium should be minimized to prevent adverse effects on cells. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO (cell culture grade)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-